Cas no 29026-71-9 (2-(propan-2-yloxy)benzene-1-thiol)

2-(Propan-2-yloxy)benzene-1-thiol is a sulfur-containing aromatic compound featuring a thiol functional group at the 1-position and an isopropoxy substituent at the 2-position of the benzene ring. This structure imparts reactivity typical of thiols, making it useful in organic synthesis, particularly in thiol-ene click chemistry and metal coordination applications. The isopropoxy group enhances solubility in organic solvents, facilitating its handling in various reaction conditions. Its stability under controlled environments and selective reactivity make it a valuable intermediate for pharmaceuticals, agrochemicals, and material science. The compound’s well-defined molecular architecture allows for precise functionalization in complex synthetic pathways.
2-(propan-2-yloxy)benzene-1-thiol structure
29026-71-9 structure
Product Name:2-(propan-2-yloxy)benzene-1-thiol
CAS No:29026-71-9
MF:C9H12OS
MW:168.255981445313
CID:1438657
PubChem ID:12272606
Update Time:2025-05-22

2-(propan-2-yloxy)benzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol, 2-(1-methylethoxy)-
    • 2-​propan-​2-​yloxybenzenethiol
    • 2-(propan-2-yloxy)benzene-1-thiol
    • EN300-1848069
    • 29026-71-9
    • SCHEMBL2096742
    • AKOS006309569
    • 2-Isopropoxythiophenol
    • MDL: MFCD11111078
    • Inchi: 1S/C9H12OS/c1-7(2)10-8-5-3-4-6-9(8)11/h3-7,11H,1-2H3
    • InChI Key: XGMRHSDVJHSXPS-UHFFFAOYSA-N
    • SMILES: SC1C=CC=CC=1OC(C)C

Computed Properties

  • Exact Mass: 168.06096
  • Monoisotopic Mass: 168.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 10.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on 2-(propan-2-yloxy)benzene-1-thiol

Comprehensive Overview of 2-(Propan-2-yloxy)benzene-1-thiol (CAS No. 29026-71-9): Properties, Applications, and Industry Insights

2-(Propan-2-yloxy)benzene-1-thiol (CAS No. 29026-71-9), also known as isopropoxybenzenethiol, is a specialized organic compound with a unique molecular structure combining a benzene ring, thiol group, and isopropoxy substituent. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, flavor and fragrance formulations, and material science. The growing demand for high-performance specialty chemicals has positioned this molecule as a subject of research in green chemistry and sustainable synthesis methodologies.

The molecular formula C9H12OS reveals key characteristics: a molecular weight of 168.26 g/mol, with the thiol (-SH) functional group providing nucleophilic reactivity, while the isopropoxy group contributes to its lipophilicity. These properties make it valuable for designing bioactive molecules, particularly in developing non-toxic antioxidants and polymer stabilizers. Recent studies highlight its potential in advanced material coatings, where its ability to form self-assembled monolayers (SAMs) on metal surfaces is being explored for corrosion inhibition.

From a synthetic perspective, 29026-71-9 is typically produced through nucleophilic aromatic substitution or metal-catalyzed coupling reactions. Industry professionals frequently search for "synthesis optimization of isopropoxybenzenethiol" and "scalable production methods for CAS 29026-71-9," reflecting the need for cost-effective manufacturing processes. The compound's thermal stability (decomposition temperature >200°C) and moderate solubility in organic solvents like ethanol and dichloromethane make it suitable for various industrial applications.

In the flavor and fragrance industry, 2-(propan-2-yloxy)benzene-1-thiol derivatives are investigated for their olfactory properties, particularly in creating smoky or roasted aroma profiles. This aligns with consumer trends favoring natural-identical flavor compounds. Analytical techniques such as GC-MS and NMR spectroscopy are crucial for quality control, with purity standards typically exceeding 98% for commercial grades.

Environmental and safety considerations are paramount when handling CAS 29026-71-9. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) including gloves and goggles is recommended. Storage conditions should maintain temperatures below 30°C in airtight containers to prevent oxidation of the thiol group. These precautions address common queries like "storage stability of benzenethiol derivatives" and "handling protocols for sulfur-containing aromatics."

Emerging research explores the compound's role in organic electronics, particularly as a surface modifier for electrodes in flexible displays and sensor technologies. Its electron-donating properties and ability to form conjugated systems make it interesting for optoelectronic applications. Patent analyses show growing IP activity around 29026-71-9 derivatives, especially in photovoltaic materials and conductive polymers.

The global market for 2-(propan-2-yloxy)benzene-1-thiol is projected to grow at a CAGR of 5-7% through 2030, driven by demand from Asia-Pacific pharmaceutical hubs and European specialty chemical manufacturers. Regulatory compliance remains a key consideration, with the substance currently listed in REACH and TSCA inventories. Quality specifications often include parameters like residual solvent levels, heavy metal content, and isomeric purity, which are critical for GMP applications.

Future developments may focus on enantioselective synthesis of chiral derivatives and biocatalytic production methods to enhance sustainability. The compound's structural features make it a promising candidate for metal-organic frameworks (MOFs) and catalysis applications. These advancements respond to industry demands for "eco-friendly aromatic thiol production" and "multifunctional chemical building blocks," positioning CAS 29026-71-9 as a molecule with significant future potential across scientific and industrial domains.

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